N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring, the introduction of the cyclopropyl group, and the coupling with the isoindole moiety. Common reagents and conditions might include cyclization reactions, condensation reactions, and the use of protecting groups to ensure selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring and other functional groups may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could target the carbonyl groups or other reducible sites within the molecule.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at reactive sites such as the thiadiazole ring or the isoindole moiety.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would need to be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiadiazole derivatives, isoindole derivatives, or compounds with similar functional groups.
Uniqueness
The uniqueness of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique reactivity, stability, or biological activity compared to related compounds.
Properties
Molecular Formula |
C17H16N4O4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O4S/c1-25-7-6-21-15(23)11-5-4-10(8-12(11)16(21)24)13(22)18-17-20-19-14(26-17)9-2-3-9/h4-5,8-9H,2-3,6-7H2,1H3,(H,18,20,22) |
InChI Key |
HINXJZASYCUNAN-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
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